1,4-Di(pyridin-4-yl)naphthalene
Overview
Description
1,4-Di(pyridin-4-yl)naphthalene is an organic compound that features a naphthalene core substituted with pyridine rings at the 1 and 4 positions. This compound is of significant interest in the field of materials science and coordination chemistry due to its ability to act as a ligand in the formation of metal-organic frameworks (MOFs) and other coordination complexes .
Mechanism of Action
Target of Action
The primary targets of 1,4-Di(pyridin-4-yl)naphthalene are metal ions, specifically Zinc (Zn) and Cadmium (Cd) ions . These ions play a crucial role in the formation of metal-organic frameworks (MOFs), which are the primary structures that this compound helps to create .
Mode of Action
This compound interacts with its targets by acting as a ligand, binding to the metal ions to form a complex . This interaction results in the formation of different types of MOFs, depending on the specific conditions and co-ligands present .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation and modulation of MOFs . The compound’s interaction with metal ions leads to the creation of these frameworks, which can have various structures and properties depending on the specific conditions and co-ligands involved .
Result of Action
The action of this compound results in the formation of MOFs with various structures and properties . These MOFs can have different applications, such as in gas storage, catalysis, and drug delivery, among others .
Action Environment
The action of this compound is influenced by various environmental factors, including the presence of different co-ligands and the specific conditions under which the reaction takes place . These factors can affect the type of MOF that is formed, its properties, and its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Di(pyridin-4-yl)naphthalene can be synthesized through a Suzuki-Miyaura coupling reaction. This involves the reaction of 1,4-dibromonaphthalene with 4-pyridylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate . The reaction is typically carried out in a solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods
The choice of solvent, catalyst, and reaction conditions can be optimized to improve yield and efficiency for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Di(pyridin-4-yl)naphthalene primarily undergoes substitution reactions due to the presence of the pyridine rings. It can also participate in coordination reactions with metal ions to form various metal-organic frameworks .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or acetonitrile.
Coordination Reactions: Metal salts such as zinc acetate or cadmium nitrate are used. .
Major Products
Substitution Reactions: Products include halogenated derivatives and other substituted naphthalene compounds.
Coordination Reactions: Products are metal-organic frameworks with varying structures depending on the metal ion and co-ligands used
Scientific Research Applications
1,4-Di(pyridin-4-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks and coordination polymers
Medicine: Investigated for its potential use in the development of new pharmaceuticals and diagnostic agents.
Industry: Utilized in the creation of advanced materials with specific properties such as luminescence and porosity
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another pyridine-substituted naphthalene derivative with similar coordination properties.
2,6-Di(pyridin-4-yl)naphthalene: A structural isomer with pyridine rings at the 2 and 6 positions, also used in coordination chemistry.
Uniqueness
1,4-Di(pyridin-4-yl)naphthalene is unique due to its specific substitution pattern, which allows for the formation of distinct metal-organic frameworks and coordination complexes. Its ability to form stable, luminescent, and porous materials makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
4-(4-pyridin-4-ylnaphthalen-1-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-2-4-20-18(16-9-13-22-14-10-16)6-5-17(19(20)3-1)15-7-11-21-12-8-15/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHFNULMVZGXSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=CC=NC=C3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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